[(1S,5R)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate
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Overview
Description
Xenytropium is a chemical compound known for its anticholinergic properties. It is primarily used in veterinary medicine and has a molecular formula of C30H34NO3 . The compound is a derivative of atropine and is known for its ability to inhibit the parasympathetic nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of xenytropium involves the reaction of tropine with biphenylmethyl bromide under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process .
Industrial Production Methods: In industrial settings, xenytropium is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the careful control of reaction conditions, including temperature, pressure, and pH, to optimize the production of the compound .
Chemical Reactions Analysis
Types of Reactions: Xenytropium undergoes several types of chemical reactions, including:
Oxidation: Xenytropium can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Xenytropium can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Xenytropium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its anticholinergic properties and potential use in treating various medical conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Xenytropium exerts its effects by acting as an antagonist of the muscarinic acetylcholine receptor. This action inhibits the parasympathetic nervous system, leading to a reduction in the activity of smooth muscles and glands. The compound targets specific molecular pathways involved in neurotransmission, making it effective in treating conditions related to excessive parasympathetic activity .
Comparison with Similar Compounds
Atropine: A well-known anticholinergic agent with similar properties.
Scopolamine: Another anticholinergic compound used for its effects on the central nervous system.
Ipratropium: Used primarily in the treatment of respiratory conditions.
Uniqueness: Xenytropium is unique in its specific molecular structure, which allows it to interact with muscarinic receptors in a distinct manner. This uniqueness makes it particularly effective in certain veterinary applications and provides a different pharmacokinetic profile compared to other anticholinergic agents .
Properties
CAS No. |
38971-12-9 |
---|---|
Molecular Formula |
C30H34NO3+ |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
[(1R,5S)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C30H34NO3/c1-31(20-22-12-14-24(15-13-22)23-8-4-2-5-9-23)26-16-17-27(31)19-28(18-26)34-30(33)29(21-32)25-10-6-3-7-11-25/h2-15,26-29,32H,16-21H2,1H3/q+1/t26-,27+,28?,29-,31?/m0/s1 |
InChI Key |
QDCILXFPWMMNQY-LKRXSEBCSA-N |
SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)CC4=CC=C(C=C4)C5=CC=CC=C5 |
Isomeric SMILES |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3)CC4=CC=C(C=C4)C5=CC=CC=C5 |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)CC4=CC=C(C=C4)C5=CC=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Xenytropium; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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